DPP-IV Affinity: 11.25-Fold Superior to Val-boroPro and >5000-Fold Superior to Ala-boroPro
The L-L diastereomer of Pro-boroPro exhibits a Ki of 16 pM against purified DPP-IV, determined via a quadratic equilibrium binding model and validated by independent slow-binding kinetic analysis [1]. This represents an 11.25-fold higher affinity than Val-boroPro (Talabostat), which displays a Ki of 180 pM (0.18 nM) under comparable conditions [2]. Against Ala-boroPro, the affinity advantage is >5000-fold; Ala-boroPro’s Ki is reported to be in the low nanomolar range (≤2 nM), and removal of the N-terminal residue to yield boroPro alone reduces affinity by five orders of magnitude [3]. The dissociation half-life of the Pro-boroPro:DPP-IV complex is approximately 150 minutes (koff ≈ 7.8 × 10^−5 s^−1), consistent with the exceptionally slow off-rate that underlies its picomolar Ki [1].
| Evidence Dimension | DPP-IV inhibition constant (Ki) |
|---|---|
| Target Compound Data | 16 pM (L-L diastereomer) |
| Comparator Or Baseline | Val-boroPro: Ki = 180 pM (0.18 nM); Ala-boroPro: Ki ≈ 2 nM; boroPro: Ki > 1 µM |
| Quantified Difference | 11.25-fold more potent than Val-boroPro; >5,000-fold more potent than boroPro |
| Conditions | Purified porcine DPP-IV; pH 7.8; 25°C; preincubation protocol to reach equilibrium (Gutheil & Bachovchin, 1993) |
Why This Matters
For experimental designs requiring near-complete DPP-IV active-site occupancy at low inhibitor concentrations—such as cellular pulse-chase assays or in vivo target engagement studies—the 16 pM Ki of Pro-boroPro translates to stoichiometric titrations at concentrations where Val-boroPro would leave a substantial fraction of enzyme uninhibited.
- [1] Gutheil, W. G., & Bachovchin, W. W. (1993). Separation of L-Pro-DL-boroPro into its component diastereomers and kinetic analysis of their inhibition of dipeptidyl peptidase IV. A new method for the analysis of slow, tight-binding inhibition. Biochemistry, 32(34), 8723-8731. View Source
- [2] Sigma-Aldrich. Val-BoroPro (Product 5314650001) Technical Datasheet. Potency: 180 pM Ki. Accessed 2026. View Source
- [3] Flentke, G. R., Munoz, E., Huber, B. T., Plaut, A. G., Kettner, C. A., & Bachovchin, W. W. (1991). Inhibition of dipeptidyl aminopeptidase IV (DP-IV) by Xaa-boroPro dipeptides and use of these inhibitors to examine the role of DP-IV in T-cell function. Proceedings of the National Academy of Sciences, 88(4), 1556-1559. View Source
